5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Overview
Description
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is used as an active pharmaceutical intermediate . It is a part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
The synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs is achieved through a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is represented as C1=C(N2C(=NC=N2)C(=N1)Br)Br . The molecular weight is given as g/mol .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazolo[1,5-a]pyrazines are complex and can involve various synthetic routes . For instance, cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles are two typical modes of constructing these heterocyclic ring systems .Scientific Research Applications
Cardiovascular Agent Synthesis
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine derivatives are studied for their potential as cardiovascular agents. For instance, triazolo[1,5-a]pyrimidines fused to heterocyclic systems like pyrrole and thiophene have shown promising coronary vasodilating and antihypertensive activities (Sato et al., 1980).
Synthesis Methods
There's significant research on developing efficient synthesis methods for triazolo[1,5-a]pyrazine derivatives. Recent studies have established rapid synthetic methods for compounds like 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, which are key intermediates in biologically active compounds (Zhang et al., 2019).
Anticancer Drug Synthesis
The synthesis of various triazolo[1,5-a]pyrazine derivatives is crucial for the development of small molecule anticancer drugs. Optimized synthetic methods have been developed for these derivatives, including 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine (Zhang et al., 2019).
Energetic Materials
Triazolo[1,5-a]pyrazines also find applications in the synthesis of energetic materials. For instance, oxygen-rich 1,2,4-triazolo[3,4-d]-1,2,4-triazolo[3,4-f]-furazano[3,4-b]pyrazines have been synthesized, potentially useful as explosive and propellant ingredients (Sheremetev et al., 2016).
Anticonvulsant Activity
Research into 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines has shown that certain derivatives possess potent anticonvulsant activity, making them candidates for further exploration in this field (Kelley et al., 1995).
Valence Tautomers Studies
The study of [1,2,3]Triazoloazines, formed by thermolysis of 5-azinyltetrazoles, provides insights into the valence tautomers of these compounds, which is crucial for understanding their chemical properties and reactions (Wentrup, 1978).
Facile Synthesis Research
Facile and convenient synthetic methods for triazolo[4,3-a]pyrazin-3-amines have been developed, with research focusing on optimizing these processes for various types of halogenated pyrazines (Li et al., 2019).
Brain Target Engagement
Novel 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine P2X7 antagonists have been optimized for high P2X7 target engagement in the rat brain, contributing to the understanding of brain-targeted therapies (Chrovian et al., 2016).
properties
IUPAC Name |
5,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N4/c6-3-1-8-4(7)5-9-2-10-11(3)5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWOTLNDEITXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)C(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677834 | |
Record name | 5,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine | |
CAS RN |
959755-46-5 | |
Record name | 5,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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